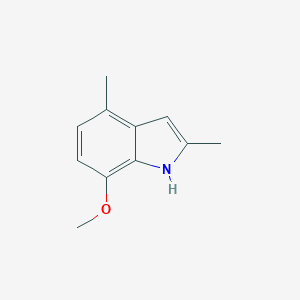
7-methoxy-2,4-dimethyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-methoxy-2,4-dimethyl-1H-indole, also known as 7-MeO-DMT, is a naturally occurring psychedelic compound found in various plants and animals. It belongs to the tryptamine class of compounds and is structurally similar to serotonin and other neurotransmitters. In recent years, 7-MeO-DMT has gained attention for its potential therapeutic applications, as well as its use in recreational settings.
作用機序
The exact mechanism of action of 7-methoxy-2,4-dimethyl-1H-indole is not fully understood, but it is believed to act primarily on the serotonin system in the brain. Specifically, 7-methoxy-2,4-dimethyl-1H-indole is a potent agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It is also thought to affect other neurotransmitter systems, including dopamine and norepinephrine.
生化学的および生理学的効果
The biochemical and physiological effects of 7-methoxy-2,4-dimethyl-1H-indole are complex and not fully understood. In addition to its effects on the serotonin system, it may also affect other systems in the body, including the immune system. Some studies suggest that 7-methoxy-2,4-dimethyl-1H-indole may have anti-inflammatory and antioxidant effects, which could have potential therapeutic applications.
実験室実験の利点と制限
The advantages of using 7-methoxy-2,4-dimethyl-1H-indole in lab experiments include its potent and specific effects on the serotonin system, as well as its potential therapeutic applications. However, its classification as a Schedule I controlled substance in the United States limits research on its synthesis and use. Additionally, its potent psychoactive effects may make it difficult to study in certain contexts.
将来の方向性
There are several potential future directions for research on 7-methoxy-2,4-dimethyl-1H-indole. One area of focus is the development of new therapeutic applications, particularly in the treatment of mental health disorders. Another area of interest is the study of its effects on the immune system and its potential as an anti-inflammatory or antioxidant agent. Additionally, further research is needed to fully understand its mechanism of action and its effects on other neurotransmitter systems.
合成法
The synthesis of 7-methoxy-2,4-dimethyl-1H-indole can be achieved through several different methods, including the reduction of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) and the demethylation of 7-methoxy-1,2,3,4-tetrahydroisoquinoline (7-MeO-THIQ). However, due to its classification as a Schedule I controlled substance in the United States, research on the synthesis of 7-methoxy-2,4-dimethyl-1H-indole is limited.
科学的研究の応用
Research on 7-methoxy-2,4-dimethyl-1H-indole has primarily focused on its potential therapeutic applications, particularly in the treatment of mental health disorders such as depression, anxiety, and addiction. Preliminary studies suggest that 7-methoxy-2,4-dimethyl-1H-indole may have rapid and long-lasting antidepressant effects, as well as the potential to reduce symptoms of anxiety and addiction. However, further research is needed to fully understand its therapeutic potential.
特性
CAS番号 |
190908-10-2 |
|---|---|
製品名 |
7-methoxy-2,4-dimethyl-1H-indole |
分子式 |
C11H13NO |
分子量 |
175.23 g/mol |
IUPAC名 |
7-methoxy-2,4-dimethyl-1H-indole |
InChI |
InChI=1S/C11H13NO/c1-7-4-5-10(13-3)11-9(7)6-8(2)12-11/h4-6,12H,1-3H3 |
InChIキー |
TZWFTICPUNKLRO-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(NC2=C(C=C1)OC)C |
正規SMILES |
CC1=C2C=C(NC2=C(C=C1)OC)C |
同義語 |
1H-Indole,7-methoxy-2,4-dimethyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



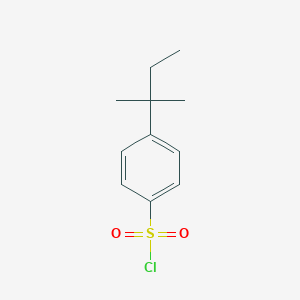
![4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carboxamide](/img/structure/B69962.png)
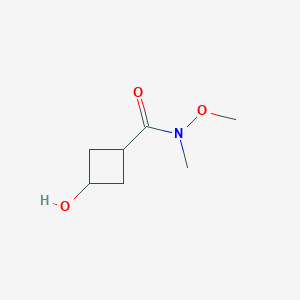

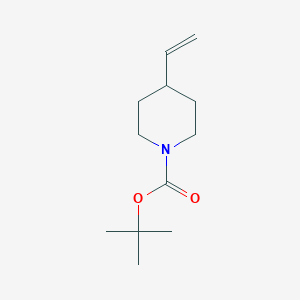
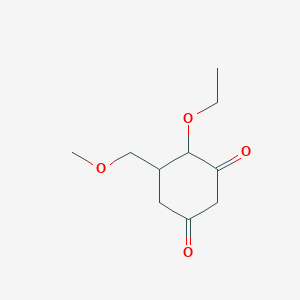
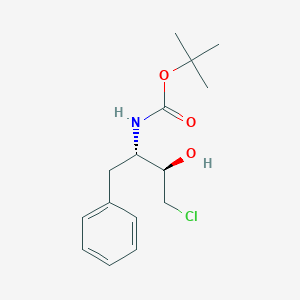
![4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one](/img/structure/B69972.png)
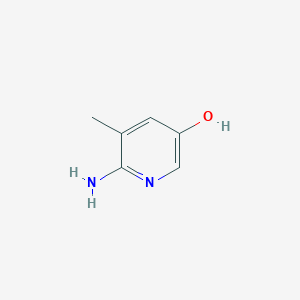
![3,3-dimethyl-2H-furo[2,3-c]pyridine](/img/structure/B69983.png)
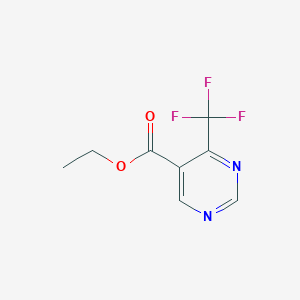
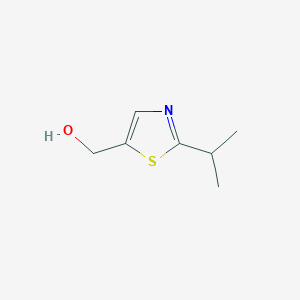
![1-[(1S,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone](/img/structure/B69989.png)
![4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol](/img/structure/B69991.png)